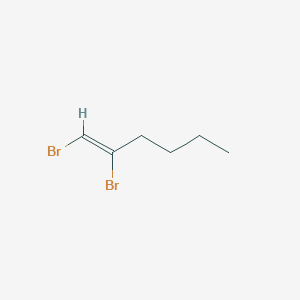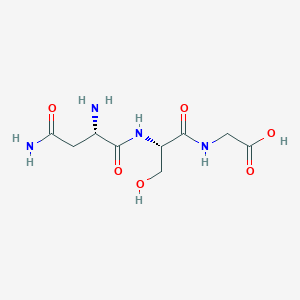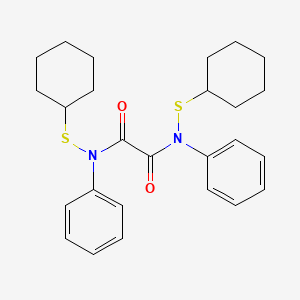
1,8-Phenanthroline, 8-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Phenanthroline, 8-oxide is a derivative of 1,10-phenanthroline, a well-known chelating agent. This compound is characterized by the presence of an oxygen atom attached to the nitrogen atom at the 8th position of the phenanthroline ring. The unique structure of this compound allows it to form stable complexes with various metal ions, making it valuable in numerous chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
1,8-Phenanthroline, 8-oxide can be synthesized through the oxidation of 1,8-phenanthroline. One common method involves the use of peroxomonosulfate ion as an oxidizing agent in an acidic aqueous solution . The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound.
化学反応の分析
Types of Reactions
1,8-Phenanthroline, 8-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to 1,8-phenanthroline using appropriate reducing agents.
Substitution: The nitrogen and oxygen atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion in acidic aqueous solution.
Reduction: Common reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: 1,8-Phenanthroline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,8-Phenanthroline, 8-oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metalloenzymes and their inhibition mechanisms.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
作用機序
The mechanism of action of 1,8-Phenanthroline, 8-oxide primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes, disrupt metal-dependent biological processes, and facilitate various catalytic reactions . The molecular targets include metalloenzymes and metal ions involved in biological and chemical processes.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A well-known chelating agent with similar coordination properties.
2,2’-Bipyridine: Another chelating ligand with comparable stability and coordination capabilities.
1,7-Phenanthroline: A structural isomer with different chelating properties.
Uniqueness
1,8-Phenanthroline, 8-oxide is unique due to the presence of the oxygen atom at the 8th position, which enhances its ability to form stable complexes with metal ions. This structural modification also imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
42948-70-9 |
|---|---|
分子式 |
C12H8N2O |
分子量 |
196.20 g/mol |
IUPAC名 |
8-oxido-1,8-phenanthrolin-8-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-7-5-11-10(8-14)4-3-9-2-1-6-13-12(9)11/h1-8H |
InChIキー |
GOLNXIDQBSDMMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C(C=C2)C=[N+](C=C3)[O-])N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


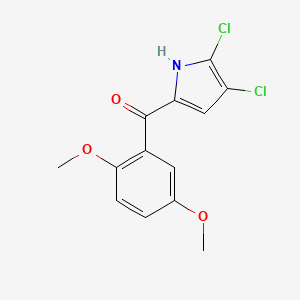
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)
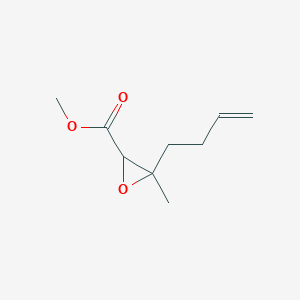


![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
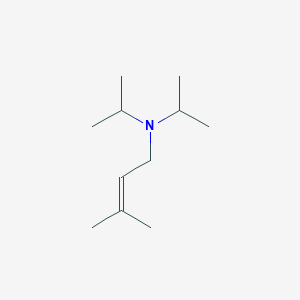
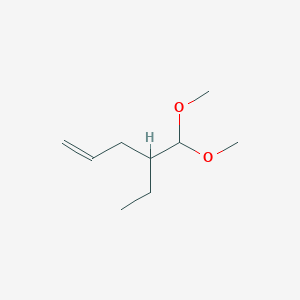
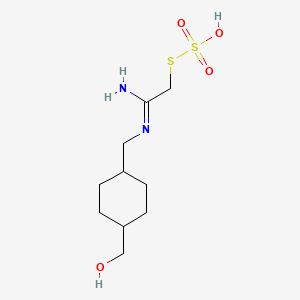
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
